molecular formula C12H24N2O4 B1422841 N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide CAS No. 190260-92-5

N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide

Cat. No.: B1422841
CAS No.: 190260-92-5
M. Wt: 260.33 g/mol
InChI Key: RRBFCGUIFHFYQK-SECBINFHSA-N
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Description

Boc Protection

The tert-butoxycarbonyl (Boc) group [(CH₃)₃COC(O)−] is attached to the α-amino group of D-valine. This acid-labile protecting group prevents undesired reactions at the amine during synthetic steps, such as peptide couplings or nucleophilic substitutions. Boc deprotection typically requires strong acids like trifluoroacetic acid (TFA), generating volatile byproducts (CO₂ and isobutene) for easy purification.

Weinreb Amide

The carboxyl group of valine is converted into a Weinreb amide (N-methoxy-N-methylamide). This moiety stabilizes tetrahedral intermediates during nucleophilic additions, preventing over-addition reactions with organometallic reagents (e.g., Grignard or organolithium compounds). The methoxy and methyl groups on the amide nitrogen facilitate chelation with metal ions, ensuring selective ketone or aldehyde formation upon reduction.

Stereochemical Configuration: D-Valine Derivative and Chiral Centers

The compound’s stereochemistry is defined by its D-valine backbone. Valine contains two chiral centers:

  • C2 (α-carbon) : Configured as R in D-valine, contrasting with the S configuration in L-valine.
  • C3 (β-carbon) : Bears two methyl groups, contributing to the molecule’s hydrophobic character.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBFCGUIFHFYQK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90710287
Record name N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190260-92-5
Record name N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection

The synthesis typically begins with D-valine or its derivatives, which are commercially available or synthesized via standard amino acid synthesis protocols. The amino group of D-valine is protected with a Boc group to prevent unwanted reactions.

Formation of N-methoxy-N-methyl D-valine Derivative

Method A: Methylation of N-methoxyamine derivatives

  • Step 1 : Synthesis of N-methoxy-N-methylamine

    • React N-methoxyamine with methyl iodide or methyl sulfate under basic conditions (e.g., potassium carbonate) to obtain N-methoxy-N-methylamine.
  • Step 2 : Coupling with protected D-valine

    • Activate the carboxyl group of Boc-protected D-valine using carbodiimide reagents such as DCC or EDC in anhydrous solvents like dichloromethane (DCM).

    • React the activated acid with N-methoxy-N-methylamine to form the corresponding amide.

  • Step 3 : Introduction of the tert-butoxycarbonyl group

    • The amino group of D-valine is protected with Boc prior to coupling, ensuring selective formation of the amide linkage.

Formation of the Carbamate Linkage

  • Step 4 : Conversion to N~2~-Boc-N-methoxy-N-methyl-D-valinamide

    • React the amino group of the amino acid derivative with tert-butyl chloroformate or Boc anhydride in the presence of a base such as triethylamine to introduce the Boc group.

    • Alternatively, for direct carbamate formation, use chlorocarbonates or cyclic carbonates as intermediates to facilitate carbamate linkage.

Final Functionalization

  • Step 5 : Methylation of the N-methoxy group

    • Use methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to methylate the N-methoxy group selectively, ensuring the formation of the N-methoxy-N-methyl functionality.
  • Step 6 : Purification

    • The crude product is purified via silica gel chromatography, employing solvent systems such as hexane/ethyl acetate (e.g., 9:1) to isolate the target compound.

Final Deprotection and Salt Formation

  • Step 7 : Deprotection of Boc groups

    • Treat with trifluoroacetic acid (TFA) in dichloromethane to remove Boc protecting groups if necessary.
  • Step 8 : Salt formation

    • Convert the free base into trifluoroacetate salts by treatment with excess TFA, ensuring compound stability.

Data Table Summarizing Preparation Methods

Step Reagents & Conditions Purpose References/Data Sources
1 Boc-protected D-valine, DCC, DCM Activation of carboxyl ,
2 N-methoxy-N-methylamine, methyl iodide, base Methylation of amine ,
3 Boc-chloroformate, triethylamine Boc protection ,
4 Cyclic carbonates, chlorocarbonates Carbamate formation ,
5 Methyl iodide, controlled temperature Methylation of N-methoxy group ,
6 Silica gel chromatography Purification ,
7 TFA in DCM Deprotection ,
8 TFA treatment Salt formation ,

Research Findings and Notes

  • Yield Optimization : Activation of amino acids with cyanuric fluoride has been shown to improve yields during coupling steps, especially with hindered amines, as reported in recent studies.
  • Selectivity : The methylation of the N-methoxy group is sensitive to reaction conditions; controlling temperature and reagent equivalents is crucial to prevent over-alkylation.
  • Purity and Characterization : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

    Oxidation and Reduction: The amide bond in the compound can be involved in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for the removal of the Boc protecting group.

    N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in the formation of the amide bond.

    Dichloromethane: Commonly used as a solvent in the synthesis reactions.

Major Products Formed

    Deprotected Amine: Formed upon removal of the Boc group.

    Substituted Amides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₄N₂O₄
  • Molecular Weight : Approximately 260.34 g/mol
  • Physical Appearance : Typically a white to light yellow solid or liquid with a melting point around 248°C.

The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the valine moiety, which enhances its stability and reactivity. This structural characteristic is crucial for its role in synthetic organic chemistry.

Peptide Synthesis

N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide serves as a vital building block in peptide synthesis. The Boc protecting group allows for selective reactions during the formation of peptides, facilitating the introduction of various amino acids into peptide chains without premature reactions occurring at the amine site.

Applications in Peptide Synthesis

  • Facilitating Coupling Reactions : The Boc group can be easily removed under mild acidic conditions, allowing for subsequent coupling with other amino acids to form dipeptides or larger peptides.
  • Stability in Reaction Conditions : Its stability under various reaction conditions makes it suitable for synthesizing peptides that require specific protective strategies to avoid degradation or unwanted side reactions.

Drug Development

The compound has been explored for its potential applications in drug development, particularly in the design of peptidomimetic inhibitors. Peptidomimetics are compounds that mimic the structure and function of peptides but are often more stable and bioavailable.

Case Studies

  • Antiviral Agents : Research has indicated that derivatives of compounds similar to this compound can act as inhibitors of viral proteases, such as TMPRSS2, which is crucial for the entry of viruses like SARS-CoV-2 into host cells. These inhibitors have shown promising results in blocking viral infections and could lead to new therapeutic strategies against COVID-19 and other viral diseases .

Biological Interaction Studies

This compound has been utilized in biological interaction studies to understand its role within biological systems. Its unique structure allows researchers to investigate how modifications influence biological activity.

Research Findings

  • Studies have demonstrated that the compound can be used to explore interactions with various enzymes and receptors, contributing to the understanding of enzyme inhibition mechanisms and receptor binding affinities .

Structural Analogues

The compound's structural characteristics make it a candidate for creating analogues with enhanced properties. By modifying the Boc group or the methoxy and methyl substituents, researchers can develop new compounds with tailored pharmacological profiles.

CompoundApplication AreaKey Features
N-Boc-L-alanine N'-methoxy-N'-methylamidePeptide SynthesisSimilar structure; used for synthesizing alanine-based peptides
Hemiasterlin DerivativesAnticancer AgentsExhibits cytotoxicity against tumor cells while sparing normal cells

Biological Activity

N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide (Boc-D-Val-NMeO) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific proteases. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

Boc-D-Val-NMeO is a peptidomimetic compound characterized by the following structural features:

  • Molecular Formula : C₁₂H₂₄N₂O₄
  • Molecular Weight : 260.334 g/mol
  • Boiling Point : 248 °C
  • Melting Point : 34–37 °C

This compound is synthesized through a series of chemical reactions involving tert-butoxycarbonyl protection of the amino group, followed by methylation and methoxylation of the valine derivative.

Boc-D-Val-NMeO has been investigated primarily for its inhibitory effects on transmembrane serine protease 2 (TMPRSS2), which plays a crucial role in viral entry, particularly for SARS-CoV-2. The inhibition of TMPRSS2 can prevent viral fusion with host cells, making it a target for antiviral drug development.

Key Findings from Research Studies

  • Protease Inhibition :
    • Boc-D-Val-NMeO demonstrated significant inhibition of TMPRSS2 activity with inhibitory constants (KiK_i) ranging from 2.5 to 57.5 nM, indicating strong binding affinity and potential therapeutic application against viral infections .
  • Selectivity :
    • The selectivity of Boc-D-Val-NMeO for TMPRSS2 over related proteases such as matriptase was also notable, with some variants showing up to a 51-fold selectivity for matriptase . This selectivity is crucial for minimizing off-target effects in therapeutic settings.
  • Stability in Biological Systems :
    • Studies have shown that Boc-D-Val-NMeO remains stable in human plasma and serum for at least ten days, suggesting favorable pharmacokinetic properties for potential drug development .

Table 1: Inhibition Potency of Boc-D-Val-NMeO Analogues

CompoundTarget ProteaseKiK_i (nM)Selectivity Ratio
Boc-D-Val-NMeOTMPRSS23.851-fold (selective for matriptase)
Compound AMatriptase9.7-
Compound BTMPRSS286.7-

This table summarizes the inhibition potency of Boc-D-Val-NMeO compared to other compounds, highlighting its effectiveness against TMPRSS2.

Cytotoxicity Studies

In addition to its antiviral properties, the cytotoxicity of Boc-D-Val-NMeO was assessed in various cancer cell lines, including HeLa and Jurkat cells. The results indicated that while Boc-D-Val-NMeO exhibits some cytotoxic effects, its therapeutic window remains promising for further investigation.

Summary of Research Findings

The biological activity of this compound suggests that it holds significant promise as a lead compound in antiviral therapy, particularly against SARS-CoV-2 due to its potent inhibition of TMPRSS2. Its favorable pharmacokinetic properties and selectivity further enhance its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variants and Their Properties

The table below highlights critical differences between the target compound and analogs:

Compound Name Amino Acid Stereochemistry Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
N²-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide (Target) D-Valine D-configuration Boc, Weinreb amide C₁₂H₂₄N₂O₄ 260.33 Peptide synthesis, ketone intermediates
N-Methoxy-N-methyl-N²-(tert-butoxycarbonyl)-D-alaninamide D-Alanine D-configuration Boc, Weinreb amide C₁₀H₂₀N₂O₄ 232.28 Simplified steric profile for faster reactions
2(S)-N-(tert-Butoxycarbonyl)-N'-methoxy-N'-methyl-valaninamide (L-analog) L-Valine L-configuration Boc, Weinreb amide C₁₂H₂₄N₂O₄ 260.33 Mirror-image peptide synthesis
N-(tert-Butoxycarbonyl)-N-methyl-L-threonine L-Threonine L-configuration Boc, carboxylic acid, hydroxyl C₁₀H₁₉NO₅ 233.26 Polar intermediates for hydrophilic peptides

Detailed Analysis of Structural and Functional Differences

Amino Acid Backbone
  • Valine vs. Alanine: The target compound’s valine residue introduces steric hindrance from its isopropyl group, slowing reaction rates but improving selectivity in coupling reactions.
  • Threonine : The hydroxyl group in threonine derivatives (e.g., CAS 101759-72-2) increases polarity and hydrogen-bonding capacity , making them suitable for water-soluble peptide domains .
Stereochemistry
  • The D-configuration in the target compound is critical for synthesizing D-peptides, which resist enzymatic degradation and are explored in therapeutic applications. The L-valinamide analog () serves complementary roles in traditional L-peptide chains .
Functional Groups
  • Weinreb Amide vs. Carboxylic Acid : The Weinreb amide in the target compound allows single-step ketone formation , unlike carboxylic acids, which require additional activation for nucleophilic attack .
  • Boc Protection : All listed compounds utilize Boc groups for amine protection, ensuring compatibility with Fmoc/t-Bu strategies in solid-phase peptide synthesis .

Q & A

Q. Advanced

  • Activation : Pre-activate the valinamide with HOBt/DIC in DMF for 30 min before coupling to resin-bound peptides.
  • Conjugation : Use NHS esters (e.g., N-hydroxysuccinimide) for efficient amide bond formation under neutral pH conditions .
  • Monitoring : Track coupling completion via Kaiser test or FT-IR (disappearance of free amine peaks).

What side reactions occur during Boc deprotection, and how can they be minimized?

Basic
Common side reactions include:

  • Carbocation Formation : Acidic conditions (e.g., TFA) may generate tert-butyl carbocations, leading to alkylation byproducts. Add scavengers like anisole or water to quench intermediates .
  • Incomplete Deprotection : Use excess TFA (95% v/v) and extend reaction times (2–4 h) for sterically hindered valinamides.

What analytical approaches track intermediates during Boc deprotection?

Q. Advanced

  • LC-MS with In Situ Monitoring : Use a microfluidic reactor coupled to ESI-MS to capture transient intermediates (e.g., protonated carbamate).
  • Tandem Mass Spectrometry (MS/MS) : Fragment ions (e.g., m/z 57 for tert-butyl) confirm cleavage patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide

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